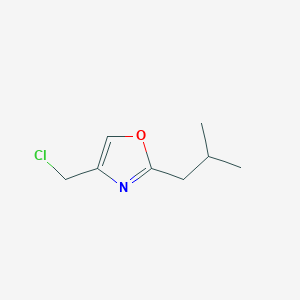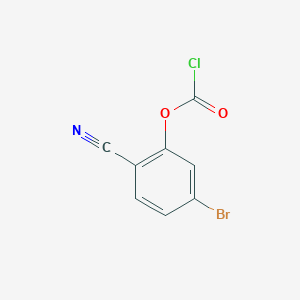
Ethanamine, 2,2'-dithiobis(N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2,2’-dithiobis(N-methyl-) is an organic compound with the molecular formula C8H20N2S2 It is a derivative of ethanamine, featuring a disulfide linkage between two N-methylated ethanamine units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanamine, 2,2’-dithiobis(N-methyl-) typically involves the reaction of N-methyl ethanamine with a disulfide compound. One common method is the reaction of N-methyl ethanamine with carbon disulfide, followed by oxidation to form the disulfide linkage. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of ethanamine, 2,2’-dithiobis(N-methyl-) may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2,2’-dithiobis(N-methyl-) undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be employed.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized sulfur compounds.
Reduction: Thiols and related sulfur-containing compounds.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
Ethanamine, 2,2’-dithiobis(N-methyl-) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for potential therapeutic applications due to its ability to modulate redox states.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethanamine, 2,2’-dithiobis(N-methyl-) involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This property makes it useful in modulating the redox state of biological systems, influencing various molecular targets and pathways, including protein folding and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Ethanamine, N-methyl-: A simpler amine without the disulfide linkage.
Ethanamine, 2,2’-dithiobis(N,N-dimethyl-): A similar compound with additional methyl groups on the nitrogen atoms.
Cystamine: Contains a disulfide linkage but lacks the N-methyl groups.
Uniqueness
Ethanamine, 2,2’-dithiobis(N-methyl-) is unique due to its specific disulfide linkage and N-methylation, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
4747-27-7 |
|---|---|
Molecular Formula |
C6H16N2S2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
N-methyl-2-[2-(methylamino)ethyldisulfanyl]ethanamine |
InChI |
InChI=1S/C6H16N2S2/c1-7-3-5-9-10-6-4-8-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
ZQMYDQJHHKQBMC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCSSCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(Pyrrolidin-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole](/img/structure/B13285648.png)
![tert-Butyl 2-[2-(ethoxysulfonyl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B13285658.png)

![1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene](/img/structure/B13285667.png)






![2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N,N-dimethylacetamide](/img/structure/B13285733.png)
![2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid hydrochloride](/img/structure/B13285738.png)
![3-[1-(2-Aminoethyl)cyclohexyl]propanoic acid](/img/structure/B13285744.png)
